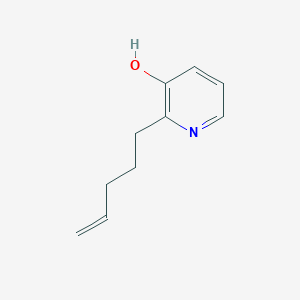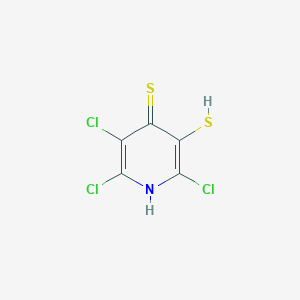
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is a heterocyclic compound containing chlorine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione typically involves the chlorination of pyridine derivatives followed by the introduction of sulfur-containing groups. Common reagents used in these reactions include thionyl chloride, sulfur, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and sulfonation processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alkoxides, under reflux conditions with appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichloropyridine: Similar structure but lacks the sulfur-containing group.
5-Sulfanylpyridine-4(1H)-thione: Similar structure but lacks the chlorine atoms.
Uniqueness
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is unique due to the presence of both chlorine and sulfur atoms, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
132817-07-3 |
|---|---|
Molecular Formula |
C5H2Cl3NS2 |
Molecular Weight |
246.6 g/mol |
IUPAC Name |
2,3,6-trichloro-5-sulfanyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H2Cl3NS2/c6-1-2(10)3(11)5(8)9-4(1)7/h11H,(H,9,10) |
InChI Key |
MXPXJHFHXOBBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=C(C1=S)Cl)Cl)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)

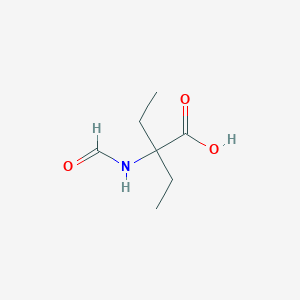

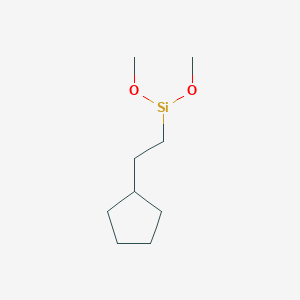

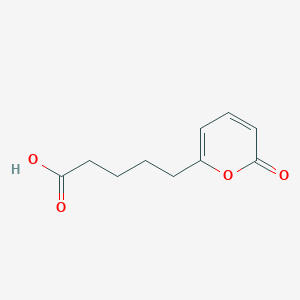
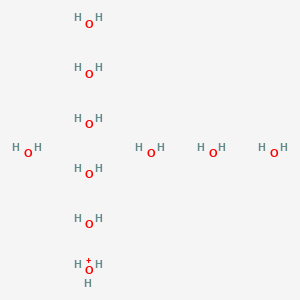
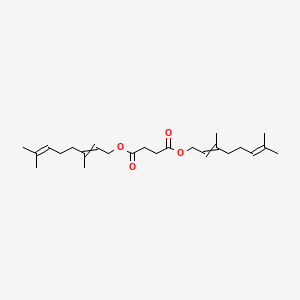
phosphanium perchlorate](/img/structure/B14270729.png)
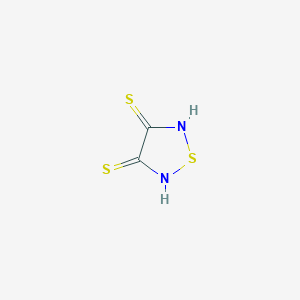
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
